4-(2-Thienylmethyl)oxazolidine-2,5-dione
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Overview
Description
4-(2-Thienylmethyl)oxazolidine-2,5-dione is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol It is a derivative of oxazolidine-2,5-dione, featuring a thienylmethyl group attached to the fourth position of the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienylmethyl)oxazolidine-2,5-dione can be achieved through a multicomponent reaction involving 1,2-amino alcohols . One common method involves the reaction of primary amines with α-ketoesters under base-catalyzed cyclization conditions . The reaction typically proceeds through a tandem phosphorus-mediated carboxylative condensation, followed by cyclization to form the oxazolidine-2,5-dione ring .
Industrial Production Methods
the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienylmethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thienylmethyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Thienylmethyl)oxazolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Thienylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . The oxazolidine ring and thienylmethyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,5-dione: The parent compound, lacking the thienylmethyl group.
4-Methyl-oxazolidine-2,5-dione: A similar compound with a methyl group instead of a thienylmethyl group.
4-Phenyl-oxazolidine-2,5-dione: A derivative with a phenyl group at the fourth position.
Uniqueness
4-(2-Thienylmethyl)oxazolidine-2,5-dione is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H7NO3S |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11) |
InChI Key |
SJNWQYPHFPSUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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